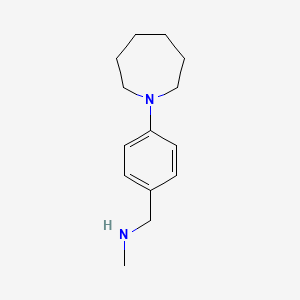

![molecular formula C13H12BrClN2O3 B1326772 5-ブロモ-3-[(クロロアセチル)アミノ]-1H-インドール-2-カルボン酸エチル CAS No. 1134334-60-3](/img/structure/B1326772.png)

5-ブロモ-3-[(クロロアセチル)アミノ]-1H-インドール-2-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a compound that can be considered an indole derivative with potential applications in medicinal chemistry. The presence of bromine and chloroacetyl functional groups suggests that it could serve as an intermediate in the synthesis of more complex molecules, possibly with biological activity.

Synthesis Analysis

The synthesis of related indole derivatives often involves multicomponent reactions, as seen in the preparation of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the novel synthesis of Ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a compound closely related to the one , was efficiently prepared as a key intermediate for potential glycine site antagonists . These methods suggest that the synthesis of Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate could also be achieved through a multicomponent reaction strategy.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques such as X-ray diffraction crystallography, as demonstrated for various compounds . Density functional theory (DFT) calculations are also commonly employed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure of the synthesized molecule .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, bromination is a common reaction for indole compounds, as seen in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester . The presence of bromoacetyl groups in the compound of interest suggests that it could participate in further reactions, such as nucleophilic substitution or coupling reactions, to yield more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be quite diverse. For example, the fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that some indole derivatives may exhibit interesting optical properties . The solubility, melting point, and stability of Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate would be influenced by its functional groups and overall molecular structure. Additionally, the compound's reactivity could be explored through its interactions with various reagents and conditions, as seen in the study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate .

科学的研究の応用

将来の方向性

作用機序

Target of Action

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and target . They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle

Result of Action

The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Indole derivatives have been found to exhibit a range of biological activities . .

特性

IUPAC Name |

ethyl 5-bromo-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrClN2O3/c1-2-20-13(19)12-11(17-10(18)6-15)8-5-7(14)3-4-9(8)16-12/h3-5,16H,2,6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZGMULCZOKUER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)